molecular formula C10H7F3N2 B1592254 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole CAS No. 37148-86-0

4-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B1592254
CAS No.: 37148-86-0
M. Wt: 212.17 g/mol
InChI Key: MZTSHPGIQLFJAY-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a phenyl group (a ring of six carbon atoms, akin to benzene) with a trifluoromethyl group attached (a carbon atom bonded to three fluorine atoms and one other carbon atom) .


Molecular Structure Analysis

The molecular structure of this compound would likely show the imidazole ring attached to the phenyl ring at one of the carbon atoms. The trifluoromethyl group would be attached to the phenyl ring at the para position (opposite the attachment point to the imidazole ring) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the basicity of the imidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is highly electronegative and could influence factors like polarity and boiling/melting points .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole and its derivatives have been studied for their antimicrobial and antifungal properties. For instance, derivatives like 4,5-diaryl-2-(substituted thio)-1H-imidazoles have shown significant anti-inflammatory and analgesic activities, with some being more potent than standard drugs like phenylbutazone and indomethacin in certain assays (Sharpe et al., 1985). Furthermore, compounds such as 2‐(4‐(trifluoromethyl)phenyl)‐1H‐benzo[d]imidazole derivatives containing a 1,2,4‐triazole ring synthesized via microwave technique exhibited notable lipase inhibition and antioxidant activities (Menteşe et al., 2013).

Corrosion Inhibition

  • Some imidazole derivatives, including those with this compound, have been evaluated for their potential in corrosion inhibition. These studies have found that certain imidazole derivatives can significantly inhibit corrosion in metals, offering potential applications in material science and engineering (Prashanth et al., 2021).

Antitumor and Anticancer Potential

  • Imidazole derivatives have been explored for their potential in treating various forms of cancer. For instance, novel imidazole acyl urea derivatives have been synthesized as Raf kinase inhibitors, exhibiting significant antitumor activities against certain cancer cell lines (Zhu, 2015). Additionally, compounds like 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole have shown promise as tubulin polymerization inhibitors, displaying potent anticancer properties in vitro and in vivo (Romagnoli et al., 2016).

Electronic and Optical Applications

  • Star-shaped fluorescent phenanthroimidazole fluorophores based on N1 functionalized 1H-imidazole have been developed, showing promising applications in organic light-emitting devices (OLEDs). These compounds exhibit high thermal stability and impressive electroluminescent properties (Tagare et al., 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. It’s always important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The use of trifluoromethyl groups in organic compounds is a topic of ongoing research, given their influence on the physical, chemical, and often biological properties of the compounds. They are frequently found in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTSHPGIQLFJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595168
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37148-86-0
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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